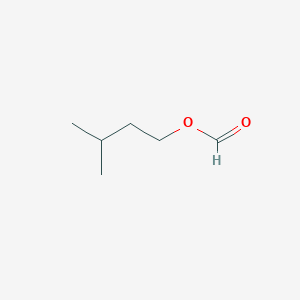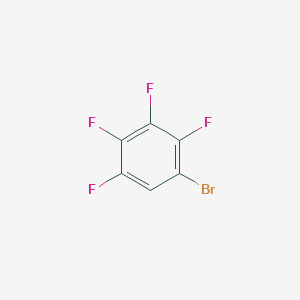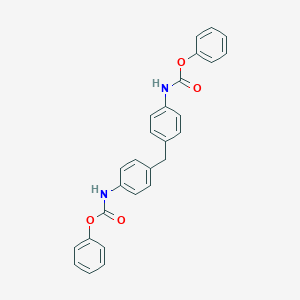
Diphenyl (methylenedi-4,1-phenylene)-dicarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl (methylenedi-4,1-phenylene)-dicarbamate, commonly known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic, antipyretic, and anti-inflammatory properties. It is a member of the arylacetic acid class of drugs and is used to treat a variety of conditions such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and menstrual cramps. Diclofenac is also used in the treatment of postoperative pain and fever.
Wirkmechanismus
Diclofenac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in inflammation, pain, and fever. By inhibiting the activity of COX enzymes, Diclofenac reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
Diclofenac has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of COX enzymes, reduce the production of prostaglandins, and reduce inflammation, pain, and fever. Diclofenac has also been found to have antioxidant properties and to inhibit the formation of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
Diclofenac has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. Diclofenac is also effective in reducing inflammation, pain, and fever, making it a useful tool in the study of these conditions. However, there are also limitations to the use of Diclofenac in lab experiments. It has been found to have cytotoxic effects on some cell types, and its effects on other cell types are not well understood. Additionally, Diclofenac may interact with other drugs or compounds, which could affect the results of experiments.
Zukünftige Richtungen
There are several future directions for research on Diclofenac. One area of research is the development of new formulations of Diclofenac that are more effective and have fewer side effects. Another area of research is the study of the effects of Diclofenac on different cell types and in different disease models. Additionally, there is ongoing research on the mechanisms of action of Diclofenac and how it interacts with other drugs and compounds. Finally, there is a need for further research on the safety and efficacy of Diclofenac, particularly in long-term use and in combination with other drugs.
Synthesemethoden
Diclofenac is synthesized by reacting 2,6-dichloroaniline with 2-chlorobenzophenone in the presence of sodium hydride to form 2-(2,6-dichlorophenyl)aminophenylacetic acid. The resulting compound is then reacted with thionyl chloride to form the acid chloride, which is then treated with 4,4'-methylenedianiline to form Diclofenac.
Wissenschaftliche Forschungsanwendungen
Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to be effective in reducing pain and inflammation in a variety of conditions, including rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. Diclofenac is also used in the treatment of postoperative pain and fever.
Eigenschaften
CAS-Nummer |
101-65-5 |
|---|---|
Produktname |
Diphenyl (methylenedi-4,1-phenylene)-dicarbamate |
Molekularformel |
C27H22N2O4 |
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
phenyl N-[4-[[4-(phenoxycarbonylamino)phenyl]methyl]phenyl]carbamate |
InChI |
InChI=1S/C27H22N2O4/c30-26(32-24-7-3-1-4-8-24)28-22-15-11-20(12-16-22)19-21-13-17-23(18-14-21)29-27(31)33-25-9-5-2-6-10-25/h1-18H,19H2,(H,28,30)(H,29,31) |
InChI-Schlüssel |
LKYATCXVAUHHMS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)OC4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)OC4=CC=CC=C4 |
Andere CAS-Nummern |
101-65-5 |
Physikalische Beschreibung |
DryPowde |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



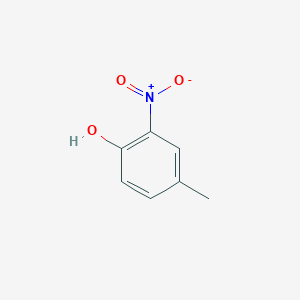
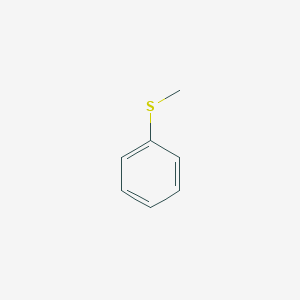



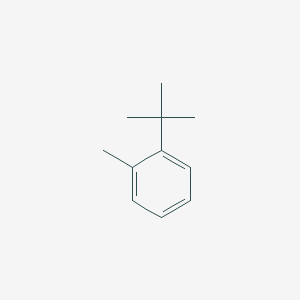

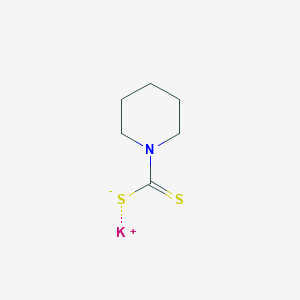
![5-Azoniaspiro[4.4]nonane](/img/structure/B89564.png)
![(5R,8R,9S,10S,13R,14S,15S)-10,13-Dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-15-ol](/img/structure/B89566.png)


